Cas no 251-89-8 (imidazo4,3-b1,3thiazole)

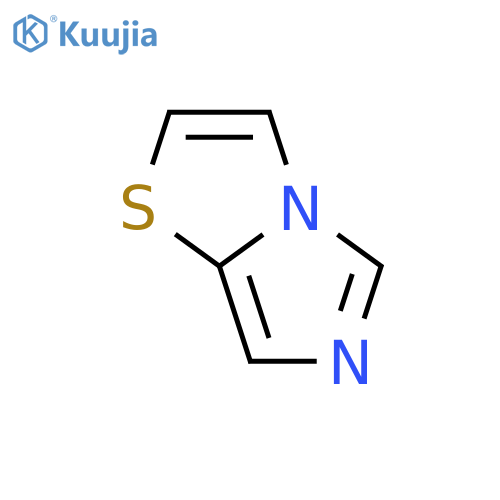

imidazo4,3-b1,3thiazole structure

商品名:imidazo4,3-b1,3thiazole

imidazo4,3-b1,3thiazole 化学的及び物理的性質

名前と識別子

-

- Imidazo[5,1-b]thiazole

- imidazo[5,1-b][1,3]thiazole

- imidazo4,3-b1,3thiazole

- EN300-108792

- IMIDAZO[4,3-B][1,3]THIAZOLE

- IIUBFCZXGSJIJX-UHFFFAOYSA-N

- CS-0231544

- imidazo [5,1-b]thiazole

- MFCD19382412

- DTXSID10611742

- SCHEMBL1406053

- 251-89-8

-

- インチ: InChI=1S/C5H4N2S/c1-2-8-5-3-6-4-7(1)5/h1-4H

- InChIKey: IIUBFCZXGSJIJX-UHFFFAOYSA-N

- ほほえんだ: C1=CSC2=CN=CN12

計算された属性

- せいみつぶんしりょう: 124.00962

- どういたいしつりょう: 124.00951931g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 8

- 回転可能化学結合数: 0

- 複雑さ: 96.4

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 45.5Ų

- 疎水性パラメータ計算基準値(XlogP): 1.9

じっけんとくせい

- PSA: 17.3

imidazo4,3-b1,3thiazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-108792-5.0g |

imidazo[4,3-b][1,3]thiazole |

251-89-8 | 95% | 5g |

$2650.0 | 2023-05-26 | |

| Alichem | A059004642-1g |

Imidazo[5,1-b]thiazole |

251-89-8 | 97% | 1g |

$471.45 | 2023-09-02 | |

| Aaron | AR002R6F-5g |

Imidazo[5,1-b]thiazole |

251-89-8 | 95% | 5g |

$3669.00 | 2023-12-15 | |

| 1PlusChem | 1P002QY3-2.5g |

Imidazo[5,1-b]thiazole |

251-89-8 | 95% | 2.5g |

$2276.00 | 2024-05-20 | |

| Aaron | AR002R6F-10g |

Imidazo[5,1-b]thiazole |

251-89-8 | 95% | 10g |

$5428.00 | 2023-12-15 | |

| Enamine | EN300-108792-1.0g |

imidazo[4,3-b][1,3]thiazole |

251-89-8 | 95% | 1g |

$914.0 | 2023-05-26 | |

| Enamine | EN300-108792-0.05g |

imidazo[4,3-b][1,3]thiazole |

251-89-8 | 95% | 0.05g |

$212.0 | 2023-10-27 | |

| Enamine | EN300-108792-0.5g |

imidazo[4,3-b][1,3]thiazole |

251-89-8 | 95% | 0.5g |

$713.0 | 2023-10-27 | |

| Aaron | AR002R6F-100mg |

IMIDAZO[5,1-B]THIAZOLE |

251-89-8 | 95% | 100mg |

$461.00 | 2025-02-14 | |

| Aaron | AR002R6F-500mg |

IMIDAZO[5,1-B]THIAZOLE |

251-89-8 | 95% | 500mg |

$1006.00 | 2025-02-14 |

imidazo4,3-b1,3thiazole 関連文献

-

1. Reactions of the nitridocarbonyl cluster anion [Rh6N(CO)15]– with strong bases: synthesis and crystal structure of the hydridic dianion [Rh6(μ-H)N(CO)14]2–Gianfranco Ciani,Davide M. Proserpio,Angelo Sironi,Secondo Martinengo,Alessandro Fumagalli J. Chem. Soc. Dalton Trans. 1994 471

-

Kelu Yan,Daoshan Yang,Wei Wei,Pengfei Sun,Yunxiang Lu,Hua Wang Org. Chem. Front. 2016 3 556

-

Kelu Yan,Min Liu,Jiangwei Wen,Xiao Liu,Xinyue Wang,Xinyu Chen,Jing Li,Shao Wang,Xiu Wang,Hua Wang Green Chem. 2021 23 1286

-

4. Microemulsion-based electrosynthesis of polyparaphenyleneK. L. N. Phani,S. Pitchumani,S. Ravichandran,S. Tamil Selvan,S. Bharathey J. Chem. Soc. Chem. Commun. 1993 179

-

Sumit Ghosh,Pranjal Pyne,Anogh Ghosh,Swagata Choudhury,Alakananda Hajra Org. Biomol. Chem. 2023 21 1591

251-89-8 (imidazo4,3-b1,3thiazole) 関連製品

- 1261830-05-0(2-Hydroxy-6-(trifluoromethoxy)benzylamine)

- 912901-94-1(2-Amino-3-(3-bromobenzoyl)indolizine-1-carbonitrile)

- 1823457-95-9(N6-Ethyl-5H,6H,7H-indeno5,6-d1,3thiazole-2,6-diamine hydrochloride)

- 2229150-95-0(3-(quinoxalin-2-yl)but-3-en-1-amine)

- 2171706-77-5(1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynoyl-3,3-dimethylazetidine-2-carboxylic acid)

- 1804864-44-5(2-(Difluoromethyl)-6-iodo-4-methoxypyridine-3-sulfonyl chloride)

- 2171964-30-8(1-amino-3,3-dimethyl-1-propylurea)

- 6962-10-3(4-(2-Phenylpropan-2-yl)aniline)

- 100325-55-1(Pyridine, 3-(2,6-difluorophenyl)-)

- 1310405-22-1(6-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine)

推奨される供給者

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬